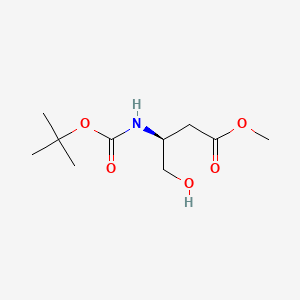

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Vue d'ensemble

Description

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a chemical compound that features a tert-butyloxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites within the molecule.

Mécanisme D'action

Target of Action

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a compound that primarily targets amino groups in biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases . This protection allows for transformations of other functional groups without interference from the amino group .

Mode of Action

The compound acts by converting the amino group into a carbamate . This is achieved through the addition of the tert-butyloxycarbonyl (t-Boc or simply Boc) group to the amine . The Boc group is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound affects the biochemical pathways involving amines. The addition of the Boc group to the amine forms a carbamate protecting group . This allows for the transformation of other functional groups in the molecule without interference from the amine . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the tert-butyl group .

Pharmacokinetics

The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This can facilitate product separation and enhance efficiency and productivity relative to a batch process .

Result of Action

The result of the compound’s action is the protection of the amino group, allowing for the transformation of other functional groups without interference . The removal of the Boc group results in the cleavage of the tert-butyl group, leaving the amino group free for further reactions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the use of a phosphonium ionic liquid can facilitate high-temperature Boc deprotection of amino acids and peptides . This ionic liquid has low viscosity, high thermal stability, and demonstrates a beneficial effect .

Analyse Biochimique

Biochemical Properties

The Boc group in Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate plays a crucial role in biochemical reactions. It protects the amino group, allowing for transformations of other functional groups . The Boc group is removed when the compound is exposed to strong acids such as trifluoracetic acid (TFA) . This process involves protonation of the carbonyl oxygen, leading to the cleavage of the t-butyl group .

Molecular Mechanism

The molecular mechanism of this compound involves the addition and removal of the Boc group. The addition of the Boc group to the amine is achieved through a nucleophilic addition-elimination reaction . The removal of the Boc group, on the other hand, is achieved with a strong acid such as TFA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Boc deprotection process can be achieved at high temperatures using a thermally stable ionic liquid . This process is typically very easy and can be observed by the CO2 bubbling out of the solution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

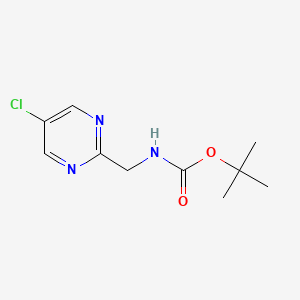

The synthesis of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. The process begins with the amino acid, which is first esterified to form the methyl ester. The amino group is then protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the Boc-protected amino ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and solid acid catalysts may be employed to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid.

Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include deprotected amino esters, substituted derivatives, and oxidized or reduced forms of the original compound.

Applications De Recherche Scientifique

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of fine chemicals and specialty materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (S)-3-(Fmoc-amino)-4-hydroxybutanoate: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Methyl (S)-3-(Cbz-amino)-4-hydroxybutanoate: Uses a carbobenzoxy (Cbz) protecting group.

Uniqueness

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the process efficient and reliable .

Propriétés

IUPAC Name |

methyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDVXWXHEXVLNH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-2,2,8,8,9,9-Hexamethyl-3,3-diphenyl-5-[3-(trimethylsilyl)-2-propyn-1-yl]-4,7-ddioxa-3,8-disilad](/img/new.no-structure.jpg)

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)